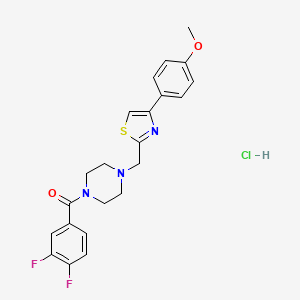
(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H22ClF2N3O2S and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their primary targets .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, often influenced by their specific chemical structures .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their primary targets .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Biologische Aktivität
The compound (3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22ClF2N3O2S
- Molecular Weight : 465.94 g/mol
- IUPAC Name : (3,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone; hydrochloride
Biological Activity Overview
The compound exhibits various biological activities that are significant in pharmacological research. Key areas of interest include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins.
- Antioxidant Properties : Research indicates that derivatives of thiazole compounds exhibit antioxidant activity by reducing malondialdehyde (MDA) synthesis, a marker of oxidative stress. This suggests that this compound could mitigate oxidative damage in biological systems .
- Vasodilation Effects : The compound has been evaluated for its vasodilatory effects in vitro, indicating potential applications in treating cardiovascular diseases .
The mechanisms through which this compound exerts its biological effects include:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the formation of inflammatory mediators, thereby exerting anti-inflammatory effects.
- Interaction with Receptors : The piperazine moiety may facilitate interaction with various receptors involved in neurotransmission and inflammation, potentially influencing pain perception and inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibit significant inhibition of MDA synthesis with IC50 values in the low micromolar range. This suggests that modifications to the thiazole ring can enhance antioxidant properties .
- Vasodilation Studies : In vitro experiments on rat aorta showed that certain thiazole derivatives possess vasodilatory effects with effective doses (ED50) below 10 µM, indicating their potential for cardiovascular applications .
- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.
Data Table: Biological Activities and IC50 Values
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S.ClH/c1-29-17-5-2-15(3-6-17)20-14-30-21(25-20)13-26-8-10-27(11-9-26)22(28)16-4-7-18(23)19(24)12-16;/h2-7,12,14H,8-11,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYQALOBXKDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














